furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride
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Overview
Description
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with the molecular formula C15H19NO2·HCl. It is known for its unique structure, which includes a furfurylamine moiety and a methoxy-substituted phenethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of furfurylamine with o-methoxy-alpha-methylphenethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-
- FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, SULFATE
- FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, NITRATE
Uniqueness
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
101104-92-1 |
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Molecular Formula |
C12H17N3O10 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H |
InChI Key |
AUKKRNOTYGRNSJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Synonyms |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Origin of Product |
United States |
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